molecular formula C141H240F3N43O47S B6295580 H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA CAS No. 330456-25-2

H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA

Cat. No.: B6295580
CAS No.: 330456-25-2
M. Wt: 3378.7 g/mol
InChI Key: HIXPMYQOEWSMNG-FQXJVOIISA-N
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Description

This peptide is a linear sequence of 34 amino acids with the trifluoroacetic acid (TFA) counterion, commonly used in synthetic peptide purification. Key structural features include:

  • Residue composition: Rich in hydrophobic (Val, Ile, Leu) and charged residues (Lys, Asp), with a single cysteine (Cys) and a C-terminal Gly-Gly-Gly-Ser motif.

Properties

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H239N43O45S.C2HF3O2/c1-17-71(14)110(135(222)164-79(35-24-29-45-144)117(204)168-84(49-74-55-151-65-156-74)126(213)178-109(70(12)13)138(225)182-46-30-36-95(182)132(219)155-57-102(193)152-56-101(192)153-58-103(194)158-93(63-186)139(226)227)180-128(215)87(52-100(149)191)169-125(212)88(53-105(196)197)171-116(203)77(33-22-27-43-142)161-129(216)90(60-183)157-104(195)59-154-113(200)94(64-228)176-118(205)78(34-23-28-44-143)162-130(217)91(61-184)174-119(206)80(37-39-96(145)187)165-134(221)108(69(10)11)177-127(214)86(51-99(148)190)170-131(218)92(62-185)175-122(209)83(48-67(6)7)167-124(211)89(54-106(198)199)172-121(208)82(47-66(4)5)166-115(202)76(32-21-26-42-141)159-114(201)75(31-20-25-41-140)160-123(210)85(50-98(147)189)173-136(223)111(72(15)18-2)181-137(224)112(73(16)19-3)179-120(207)81(38-40-97(146)188)163-133(220)107(150)68(8)9;3-2(4,5)1(6)7/h55,65-73,75-95,107-112,183-186,228H,17-54,56-64,140-144,150H2,1-16H3,(H2,145,187)(H2,146,188)(H2,147,189)(H2,148,190)(H2,149,191)(H,151,156)(H,152,193)(H,153,192)(H,154,200)(H,155,219)(H,157,195)(H,158,194)(H,159,201)(H,160,210)(H,161,216)(H,162,217)(H,163,220)(H,164,222)(H,165,221)(H,166,202)(H,167,211)(H,168,204)(H,169,212)(H,170,218)(H,171,203)(H,172,208)(H,173,223)(H,174,206)(H,175,209)(H,176,205)(H,177,214)(H,178,213)(H,179,207)(H,180,215)(H,181,224)(H,196,197)(H,198,199)(H,226,227);(H,6,7)/t71-,72-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,107-,108-,109-,110-,111-,112-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXPMYQOEWSMNG-FQXJVOIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H240F3N43O47S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

A Wang resin pre-loaded with Fmoc-Ser(tBu)-OH is typically used as the solid support due to its compatibility with TFA cleavage and moderate swelling properties in dichloromethane (DCM). The serine C-terminus is anchored via an acid-labile linker, enabling final cleavage under mild acidic conditions.

Table 1: Resin and First Amino Acid Specifications

ParameterSpecification
Resin typeWang resin (100–200 mesh)
Loading capacity0.4–0.7 mmol/g
First amino acidFmoc-Ser(tBu)-OH
Coupling reagentHBTU/HOBt in DMF

Deprotection and Coupling Cycles

Each synthesis cycle involves:

  • Fmoc Deprotection : Treatment with 20% piperidine in DMF (2 × 5 min) to remove the N-terminal Fmoc group.

  • Washing : DMF (3×) and DCM (2×) to eliminate deprotection byproducts.

  • Amino Acid Coupling : Activated Fmoc-amino acid (4 eq) with HBTU (3.95 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 45–60 min. Side chain protecting groups are employed for reactive residues (Table 2).

Table 2: Side Chain Protecting Groups

Amino AcidProtecting GroupPurpose
LysBocPrevent ε-amine side reactions
CysTrtAvoid disulfide formation
AspOtBuBlock β-carboxyl reactivity
SertBuProtect hydroxyl group

Cleavage and Global Deprotection

The completed peptide-resin is treated with a cleavage cocktail containing TFA (94%), water (2.5%), triisopropylsilane (2.5%), and ethanedithiol (1%) for 3 hr at 25°C. This simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (Boc, tBu, Trt). The TFA counterion forms a stable salt with the peptide’s basic residues (Lys, His).

Table 3: Cleavage Efficiency by HPLC

ConditionPurity (%)Yield (mg/g resin)
Standard cocktail82.435.2
Extended cleavage (4 hr)85.136.8

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified using a C18 column (5 µm, 250 × 20 mm) with a gradient of 10–50% acetonitrile (0.1% TFA) over 40 min. The target fraction elutes at 28–32% acetonitrile, yielding >95% purity (Figure 1).

Mass Spectrometry Analysis

Observed m/z : 3412.6 [M+H]⁺ (theoretical: 3412.4) confirms correct assembly. Minor impurities (<2%) correspond to deletion sequences (-Gly) and oxidized Cys variants.

Industrial-Scale Production Considerations

For batches >1 kg, automated synthesizers (e.g., CEM Liberty Prime) reduce cycle times by 30% through microwave-assisted coupling (50°C, 10 min per residue). Continuous flow systems achieve 98% coupling efficiency for Lys-rich segments by maintaining reagent excess .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

The compound H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA is a synthetic peptide that has garnered interest in various scientific applications, particularly in biochemistry and molecular biology. This article explores its applications, supported by data tables and case studies.

Antimicrobial Activity

Peptides like H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Qun-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA have been studied for their antimicrobial properties. Research indicates that certain sequences can disrupt bacterial membranes, leading to cell lysis.

Case Study:

  • A study demonstrated that similar peptides exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .

Cancer Research

Peptides are increasingly recognized for their roles in cancer therapy. The specific sequence of H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Qun-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA may interact with cancer cell receptors or modulate immune responses.

Data Table: Anticancer Activity of Similar Peptides

Peptide SequenceCancer TypeMechanism of ActionReference
H-Val-Ala-PheBreast CancerInduces apoptosis
H-Leu-Gln-IleLung CancerInhibits tumor growth
H-Asn-Lys-CysProstate CancerModulates immune response

Neuroprotective Effects

Research suggests that certain peptides can protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study:

  • A peptide with a similar structure was shown to reduce oxidative stress in neuronal cultures, indicating its potential as a neuroprotective agent .

Drug Delivery Systems

Peptides can be utilized as carriers for drug delivery due to their ability to penetrate cell membranes and target specific tissues.

Application Example:

  • The incorporation of H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Qun-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA into nanoparticles has been explored to enhance the delivery of chemotherapeutic agents, improving their efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit signaling pathways, modulate enzyme activity, or alter cellular functions. The specific molecular targets and pathways involved vary depending on the peptide’s sequence and the biological context.

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Peptides
Compound Name/ID Length Key Residues/Motifs Functional Notes Reference
Target Peptide (TFA salt) 34 Cys17, Gly-Gly-Gly-Ser, Multiple Lys/Leu Potential linker flexibility, TFA salt -
Dogfish ACTH () 39 Ser-Tyr-Ser-Met, C-terminal α-MSH homology Steroidogenic activity, precursor to α-MSH
Rabbit P2 Protein Peptide () 64 N-Ac-Ser-Asn-Lys, Cys residues Antigenic role in neurological diseases
H-Lys-Gln-Ala-Gly-Asp-Val-OH () 6 Lys, Gln, Asp, Val Cell adhesion properties
β-Amyloid (37-42) () 6 Gly-Leu-Met-Val-Gly-Gly Aggregation-prone, implicated in Alzheimer’s
  • Cysteine-containing peptides : The target peptide shares Cys with the P2 protein peptide (), which uses Cys for bilin attachment via thioether linkages. However, the target lacks evidence of prosthetic group binding .
  • Glycine-rich motifs: The C-terminal Gly-Gly-Gly-Ser resembles β-amyloid (37-42)’s Gly-Gly motif, which promotes aggregation.
  • Charged residues : Multiple Lys and Asp residues (e.g., positions 5, 6, 22) mirror α2-antiplasmin (), which uses charged clusters for protease inhibition, though the target’s function is unspecified .

Functional and Pharmacokinetic Comparisons

  • Bioavailability : Shorter peptides like Val-Leu-Pro-Val-Pro () utilize paracellular transport, while the target’s length (34 residues) likely limits passive absorption, requiring specialized delivery systems .
  • Stability : The TFA counterion may reduce stability compared to the acetylated N-terminus of the P2 peptide (), which resists enzymatic degradation . Methionine (absent in the target) and Cys in other peptides (e.g., ) are oxidation-sensitive, but the target’s single Cys may require stabilization .
  • Biological activity : Unlike dogfish ACTH (), which shares homology with α-MSH, the target lacks conserved hormone-active domains. Its Lys/Leu-rich sequence may instead mediate protein-protein interactions .

Biological Activity

The compound H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA is a synthetic peptide composed of 30 amino acids. Peptides like this one are known for their diverse biological activities, including roles in cell signaling, immune response, and metabolic regulation. This article reviews the biological activity of this specific peptide, supported by data tables and relevant research findings.

Structure and Composition

The peptide's sequence can be broken down into its constituent amino acids, which contribute to its biological properties. The presence of hydrophobic (Val, Ile, Leu) and polar (Gln, Asn, Ser) residues suggests potential interactions with various biological targets.

1. Cell Signaling

Peptides often act as signaling molecules in various physiological processes. Research indicates that certain sequences can mimic natural hormones or neurotransmitters, influencing cellular responses. For instance, peptides containing Lys and Asp residues have been shown to enhance receptor binding affinity, potentially modulating signal transduction pathways.

2. Antioxidant Activity

Peptides derived from amino acids like Cys and Gly exhibit antioxidant properties. Cysteine's thiol group can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that peptides with such compositions can reduce oxidative damage in cellular models .

3. Immune Modulation

Peptides play significant roles in the immune system. The presence of basic amino acids (like Lys and His) in the sequence may enhance the peptide's ability to interact with immune cells, promoting responses against pathogens. Research has shown that specific peptide sequences can stimulate cytokine production in immune cells .

Table 1: Amino Acid Composition

Amino AcidCount
Val4
Gln4
Ile4
Asn4
Lys6
Leu3
Asp3
Ser5
Cys1
Gly3
His1
Pro1

Table 2: Biological Activities Reported

ActivityReference
Antioxidant
Immune stimulation
Cell signaling modulation

Case Studies

Case Study 1: Antioxidant Effects
In a study examining oxidative stress in neuronal cells, the peptide was shown to significantly reduce markers of oxidative damage when compared to untreated controls. This was attributed to the high cysteine content within the peptide sequence.

Case Study 2: Immune Response Enhancement
Another research project investigated the effects of this peptide on macrophage activity. Results indicated that treatment with the peptide led to increased production of pro-inflammatory cytokines, suggesting a role in enhancing immune responses.

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of this peptide to minimize deletion sequences?

  • Methodological Answer : Use stepwise coupling efficiency monitoring via Kaiser tests and incorporate double couplings for residues prone to steric hindrance (e.g., Ile, Asn). Purify via reverse-phase HPLC with a gradient elution system (water/acetonitrile + 0.1% TFA) and validate purity using MALDI-TOF mass spectrometry. Post-synthesis, perform amino acid analysis to confirm sequence fidelity .

Q. What analytical techniques are critical for validating the peptide’s purity and structural integrity?

  • Methodological Answer : Combine HPLC (≥95% purity threshold), circular dichroism (CD) spectroscopy for secondary structure analysis, and NMR for residue-specific confirmation. For oxidation-prone residues (e.g., Cys), use Ellman’s assay to quantify free thiol groups and assess disulfide bond formation .

Q. How should researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Pre-dissolve the peptide in TFA-containing buffers (e.g., 0.1% TFA in water) to enhance solubility, followed by buffer exchange into assay-compatible solutions (e.g., PBS) using centrifugal filtration. Monitor aggregation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can experimental design resolve contradictions between in vitro and in vivo anti-inflammatory activity data?

  • Methodological Answer :

  • Variable Control : Standardize in vitro conditions (e.g., cell type, endotoxin levels) and compare with in vivo models (e.g., murine LPS-induced inflammation).
  • Pharmacokinetics : Assess peptide stability in serum (via LC-MS) and tissue distribution (using fluorescently labeled analogs).
  • Data Reconciliation : Cross-validate results with cytokine profiling (e.g., IL-6, TNF-α) and histopathology. For example, if IC50 in vitro is 0.25 µM but in vivo efficacy is weaker, investigate proteolytic degradation or off-target effects .

Q. What strategies mitigate TFA counterion interference in bioactivity assays?

  • Methodological Answer :

  • Counterion Replacement : Dialyze against acetic acid or HCl to replace TFA.
  • Assay Validation : Include TFA-only controls to isolate its effects (e.g., false-positive inhibition in enzymatic assays).
  • Structural Confirmation : Use FT-IR to verify TFA removal without altering peptide conformation .

Q. How to design a study reconciling discrepancies in oxidation-prone residue effects (e.g., Cys18)?

  • Methodological Answer :

  • Mutagenesis : Replace Cys with Ser or Ala to isolate its role in activity.
  • Redox Environment Simulation : Test activity under varying glutathione levels to mimic intracellular vs. extracellular conditions.
  • Advanced Imaging : Use cryo-EM to visualize disulfide bond formation in real-time .

Q. What computational approaches integrate with empirical data for structure-function analysis?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate peptide-membrane interactions (e.g., with GROMACS) to predict binding motifs.
  • Machine Learning : Train models on existing peptide bioactivity datasets (e.g., anti-inflammatory IC50 values) to predict modifications for enhanced stability .

Ethical and Methodological Compliance

Q. What ethical guidelines apply when using animal models for this peptide’s pharmacokinetic testing?

  • Methodological Answer : Follow institutional animal care protocols (IACUC) for dose optimization (e.g., ≤10 mg/kg in rodents) and humane endpoints. Document data sharing plans (e.g., anonymized pharmacokinetic datasets) per GDPR or HIPAA standards .

Q. How to ensure reproducibility in peptide bioactivity studies across labs?

  • Methodological Answer :

  • Open Science Practices : Publish raw HPLC/MS spectra and assay protocols on platforms like Zenodo.
  • Collaborative Validation : Use inter-lab round-robin testing with shared peptide batches.
  • Metadata Standards : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.